molecular formula C13H9NO2S B8559640 Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester CAS No. 61334-08-5

Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester

Cat. No.: B8559640
CAS No.: 61334-08-5
M. Wt: 243.28 g/mol
InChI Key: CTWJMZZUWPYEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester is a useful research compound. Its molecular formula is C13H9NO2S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61334-08-5

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl thieno[2,3-b]quinoline-4-carboxylate

InChI

InChI=1S/C13H9NO2S/c1-16-13(15)11-8-4-2-3-5-10(8)14-12-9(11)6-7-17-12/h2-7H,1H3

InChI Key

CTWJMZZUWPYEIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CSC2=NC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.8 g (7.2 mmol) Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate 5 in 40 mL chloroform was added slowly over a dropping funnel a solution of 1.15 g (7.2 mmol) bromine in 40 mL chloroform and the reaction mixture was stirred for 1 hour at ambient temperature. After evaporation of the solvent the residue was mixed with 40 mL ethanol and 1.7 g (18 mmol) thiourea and refluxed for 2.5 h. After cooling the mixture was poured on ice, the pH-value was adjusted with ammonium hydroxide at pH=7-8 and the solution was extracted with 100 mL chloroform. The organic layer was separated, dried over sodium sulfate and filtered. Then the solvent was removed under reduced pressure and the crude product was purified by column chromatography on silica gel, eluting with methylene chloride/acetone 9:1, to give 1.0 of the desired product 14.
Name
Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.